molecular formula C13H14N6OS2 B12588207 2-[(5,7-Dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide

2-[(5,7-Dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide

Cat. No.: B12588207
M. Wt: 334.4 g/mol
InChI Key: JDUJXVZMZWAWEC-UHFFFAOYSA-N
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Description

2-[(5,7-Dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide is a heterocyclic compound that contains both triazole and thiazole moieties. These structures are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents .

Preparation Methods

Mechanism of Action

The mechanism of action of 2-[(5,7-Dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide involves its interaction with molecular targets such as DNA and specific enzymes. The compound can intercalate into DNA, disrupting its structure and function, which can lead to the inhibition of cancer cell proliferation . Additionally, it may inhibit specific kinases involved in cell signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(5,7-Dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide is unique due to its dual triazole and thiazole moieties, which confer a broad spectrum of biological activities. Its ability to intercalate DNA and inhibit specific kinases makes it a promising candidate for anticancer drug development .

Properties

Molecular Formula

C13H14N6OS2

Molecular Weight

334.4 g/mol

IUPAC Name

2-[(5,7-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide

InChI

InChI=1S/C13H14N6OS2/c1-7-4-9(3)19-11(14-7)17-18-13(19)22-6-10(20)16-12-15-8(2)5-21-12/h4-5H,6H2,1-3H3,(H,15,16,20)

InChI Key

JDUJXVZMZWAWEC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=NN=C(N12)SCC(=O)NC3=NC(=CS3)C)C

Origin of Product

United States

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